molecular formula C₁₀H₁₇Cl₂N₃ B1663835 1400W dihydrochloride CAS No. 214358-33-5

1400W dihydrochloride

Cat. No.: B1663835
CAS No.: 214358-33-5
M. Wt: 250.17 g/mol
InChI Key: WDJHSQZCZGPGAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1400W dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This compound is a highly selective inhibitor of iNOS, exhibiting a binding constant of 2.0 μM .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of iNOS . It interacts with iNOS in a manner that is dependent on the cofactor NADPH .

Biochemical Pathways

The inhibition of iNOS by this compound leads to a reduction in the production of NO . This can affect various biochemical pathways where NO plays a role, such as the regulation of vascular tone, immune response, and neurotransmission .

Pharmacokinetics

It is less stable in aqueous systems, and aqueous solutions are best prepared daily . These properties can influence the bioavailability of this compound.

Result of Action

The inhibition of iNOS by this compound results in a decrease in NO production. This can mitigate oxidative stress and neuronal cell apoptosis, thereby improving conditions such as spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation . In addition, this compound has been reported to decrease tumor weight in mice bearing murine mammary carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used for its preparation . Furthermore, the efficacy of this compound can be influenced by the specific physiological or pathological context in which iNOS is being expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

1400W dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The preparation typically involves the reaction of N-(3-[Aminomethyl]benzyl)acetamidine with hydrochloric acid to form the dihydrochloride salt . The compound is more soluble in aqueous systems than in organic solvents, and solutions are best prepared fresh daily due to stability concerns .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The compound is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1400W dihydrochloride primarily undergoes binding reactions with iNOS. It exhibits slow saturation kinetics and a maximal rate constant of 0.028 s-1 . The compound does not readily undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common Reagents and Conditions

The preparation of this compound involves the use of hydrochloric acid as a reagent. The compound is more stable in organic solvents such as ethanol, N,N-dimethylformamide, or dimethyl sulfoxide, but it is more soluble in aqueous buffers .

Major Products Formed

The major product formed from the synthesis of this compound is the dihydrochloride salt of N-(3-[Aminomethyl]benzyl)acetamidine. No significant by-products are typically reported in the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms such as endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This selectivity makes it a valuable tool in research focused on iNOS-related pathways and conditions .

Properties

IUPAC Name

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHSQZCZGPGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214358-33-5
Record name 1400w Dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1400W DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, this compound can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]

A: Researchers have utilized this compound as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, this compound was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []

A: Research suggests that this compound can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, this compound appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []

A: Yes, this compound has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, this compound was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.

A: this compound has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used this compound to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []

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